

# Application Notes and Protocols: Galbanic Acid Antimicrobial Susceptibility Testing

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## Compound of Interest

Compound Name: **Galbanic acid**

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These application notes provide detailed methodologies for assessing the antimicrobial susceptibility of various bacterial strains to antibiotics in the presence of **Galbanic acid**. The protocols are designed to evaluate the potential of **Galbanic acid** as a modulator of antibiotic resistance.

## Introduction

**Galbanic acid**, a sesquiterpene coumarin isolated from plants of the *Ferula* genus, has demonstrated a significant ability to potentiate the activity of several antibiotics against multi-drug resistant (MDR) bacterial strains.<sup>[1][2][3][4]</sup> Notably, **Galbanic acid** itself does not exhibit direct antibacterial activity at high concentrations but appears to act as a resistance modulator, potentially by inhibiting efflux pump mechanisms.<sup>[1][5]</sup> These protocols outline the key in vitro methods for evaluating this synergistic effect.

## Data Presentation: Synergistic Activity of Galbanic Acid

The following tables summarize the quantitative data from studies investigating the potentiation of antibiotic activity by **Galbanic acid** against clinical isolates of *Staphylococcus aureus* and *Escherichia coli*.

Table 1: Minimum Inhibitory Concentrations (MICs) of Antibiotics and Ethidium Bromide Against *Staphylococcus aureus* in the Absence and Presence of **Galbanic Acid**.[\[1\]](#)

Compound	MIC Range (µg/mL) without Galbanic Acid	MIC Range (µg/mL) with Galbanic Acid (300 µg/mL)	Fold Reduction in MIC
Ciprofloxacin	10 - 80	≤2.5 - 5	4 to 16-fold
Tetracycline	10 - 80	2.5 - 5	4 to 16-fold
Ethidium Bromide	4 - 16	0.5 - 2	8-fold

Table 2: Effect of **Galbanic Acid** on the MIC of Various Antibiotics Against Resistant Hospital Isolates of *Staphylococcus aureus*.[\[4\]](#)

Antibiotic	MIC Range (µg/mL) without Galbanic Acid	Galbanic Acid Concentration (µg/mL)	Resulting MIC (µg/mL)	Fold Reduction in MIC
Ciprofloxacin	10 - 20	400	< 1.25	8 to 16-fold
Methicillin	10 - 80	400	< 1.25	8 to 64-fold
Tetracycline	40 - 80	200	< 1.25	32 to 64-fold

Table 3: MIC of Penicillin G and Cephalexin against *Staphylococcus aureus* in the presence of a sub-inhibitory concentration of **Galbanic acid**.[\[3\]](#)

Antibiotic	MIC (µg/mL) without Galbanic Acid	MIC (µg/mL) with Galbanic Acid (100 µg/mL)	Fold Reduction in MIC
Penicillin G	64	1	64-fold
Cephalexin	128	1	128-fold

Table 4: MICs of Ciprofloxacin and Tetracycline Against Escherichia coli in the Absence and Presence of **Galbanic Acid**.[\[2\]](#)

Antibiotic	MIC ( $\mu\text{g/mL}$ ) without Galbanic Acid	Galbanic Acid Concentration ( $\mu\text{g/mL}$ )	Resulting MIC ( $\mu\text{g/mL}$ )
Ciprofloxacin	$\geq 40$	31.25 - 1000	No change
Tetracycline	$\geq 80$	31.25 - 1000	No change

Note: **Galbanic acid** did not show any inhibitory effect on the efflux phenomenon of *E. coli*, which may be due to the outer membrane of Gram-negative bacteria being impermeable to lipophilic compounds.[\[2\]](#)[\[6\]](#)

## Experimental Protocols

### Broth Macrodilution for MIC Determination

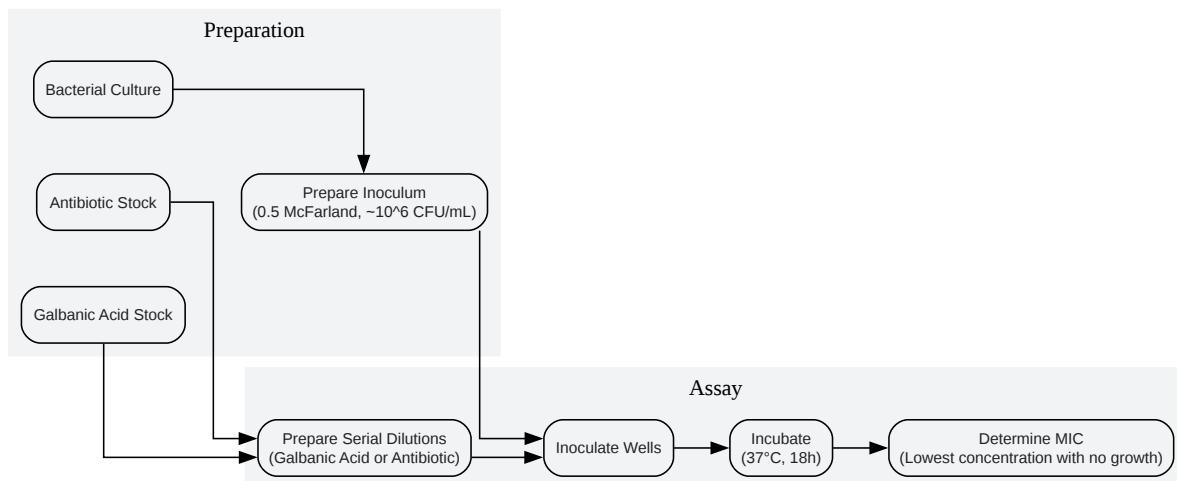
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of **Galbanic acid** and various antibiotics against bacterial strains.[\[1\]](#)[\[2\]](#)

#### Materials:

- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., *S. aureus* ATCC 6538P, clinical isolates)
- **Galbanic acid** stock solution (dissolved in DMSO)
- Antibiotic stock solutions
- Sterile 24-well plates or test tubes
- Spectrophotometer or McFarland standards
- Incubator (37°C)

#### Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL. Dilute this suspension in MHB to achieve a final inoculum size of approximately  $10^6$  CFU/mL in the test wells.[1]
- Serial Dilutions:
  - **Galbanic Acid:** Prepare two-fold serial dilutions of **Galbanic acid** in MHB, with concentrations ranging from 25 to 800  $\mu\text{g}/\text{mL}$ .[1] Ensure the final concentration of DMSO does not exceed 2% (v/v), as this has been shown to have no antibacterial effect on its own.[1]
  - Antibiotics: Prepare two-fold serial dilutions of the desired antibiotics (e.g., ciprofloxacin, tetracycline) in MHB, with concentrations typically ranging from 2.5 to 80  $\mu\text{g}/\text{mL}$ .[1]
- Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
- Controls:
  - Growth Control: Inoculated MHB without any antimicrobial agent.
  - Sterility Control: Uninoculated MHB.
  - Solvent Control: Inoculated MHB with the highest concentration of DMSO used.
- Incubation: Incubate the plates at 37°C for 18 hours.[1]
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

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**Figure 1.** Workflow for Broth Macrodilution MIC Determination.

## Checkerboard Broth Microdilution for Synergy Testing

This method is used to assess the synergistic effect between **Galbanic acid** and antibiotics.[\[4\]](#)

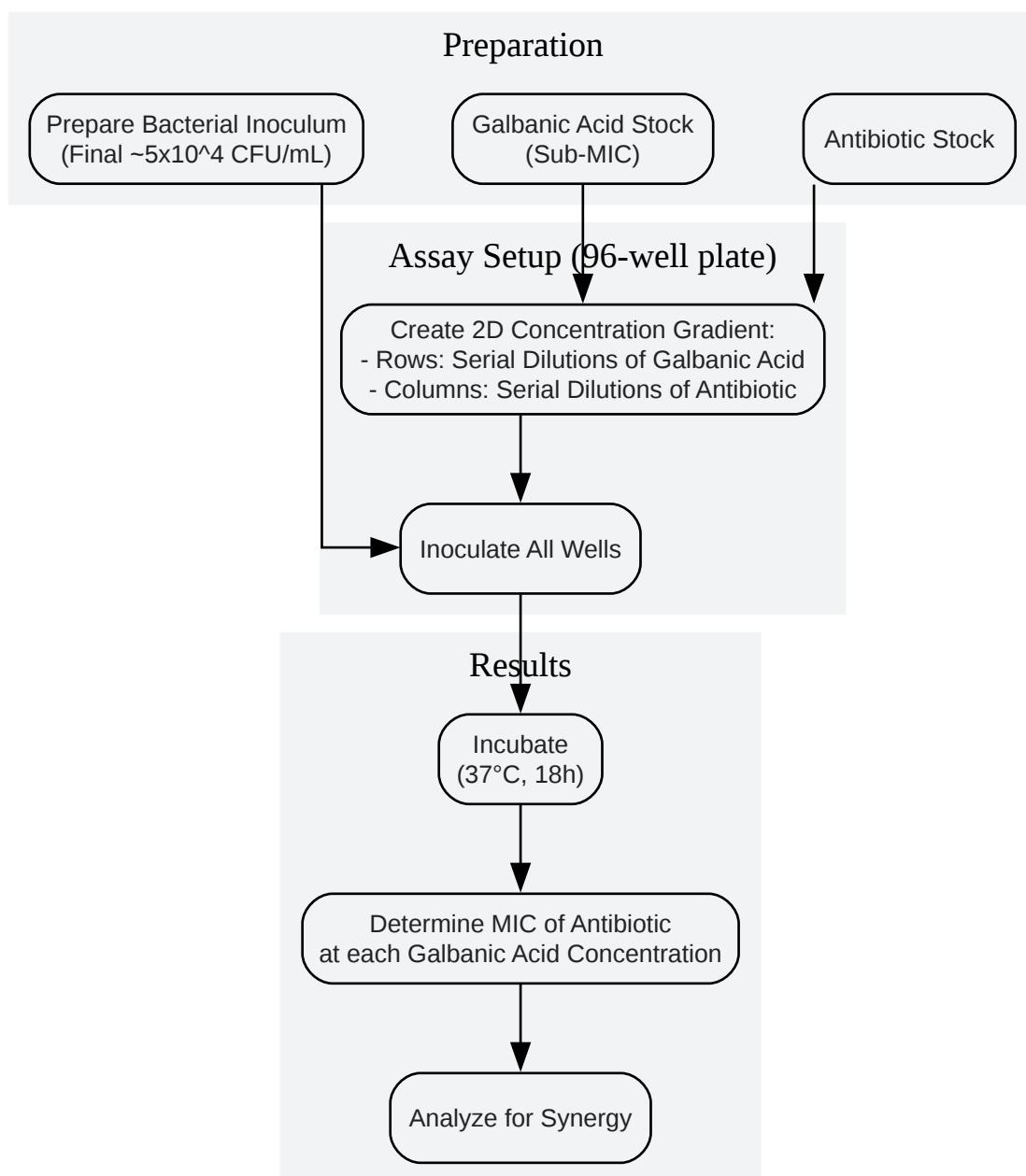
### Materials:

- Same as for Broth Macrodilution, but using 96-well microtiter plates.

### Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum as described in the macrodilution protocol, but adjust the final concentration to  $5 \times 10^4$  CFU/mL in each well.[\[4\]](#)
- Plate Setup:

- Dispense MHB into a 96-well plate.
- Create a two-dimensional array of concentrations. Along the x-axis, prepare serial dilutions of the antibiotic (e.g., 1.25 to 80 µg/mL).[4]
- Along the y-axis, prepare serial dilutions of **Galbanic acid** at sub-inhibitory concentrations (e.g., 100 to 400 µg/mL).[4]
- Inoculation: Inoculate all wells (except sterility controls) with the prepared bacterial suspension.
- Controls: Include wells for growth control (bacteria only), sterility control (broth only), and controls for each agent alone.
- Incubation: Incubate the plates at 37°C for 18 hours.[4]
- Data Analysis: Determine the MIC of the antibiotic in the presence of each concentration of **Galbanic acid**. A significant reduction in the antibiotic's MIC indicates a synergistic effect.



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**Figure 2.** Workflow for Checkerboard Synergy Testing.

## Disk Diffusion Assay

The disk diffusion method can be used as a preliminary screening for resistance and to confirm the resistance phenotype of clinical isolates.[1][4]

**Materials:**

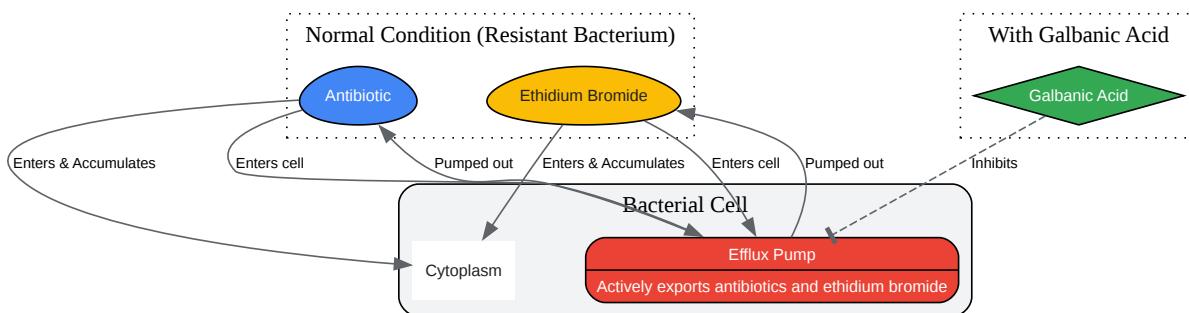
- Mueller-Hinton Agar (MHA) plates
- Bacterial strains
- Sterile cotton swabs
- Antibiotic disks (e.g., methicillin 30 µg/mL, ciprofloxacin 5 µg/mL, tetracycline 30 µg/mL)[[1](#)]
- Forceps
- Incubator (37°C)

**Procedure:**

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
- Disk Application: Aseptically apply the antibiotic disks to the surface of the agar using sterile forceps. Gently press each disk to ensure complete contact with the agar.
- Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
- Interpretation: Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameters to established clinical breakpoints (e.g., from CLSI guidelines).

## Proposed Mechanism of Action: Efflux Pump Inhibition

The potentiation of antibiotic activity by **Galbanic acid**, particularly against *S. aureus*, is suggested to be due to the inhibition of multidrug resistance (MDR) efflux pumps.[1][4] This is supported by experiments showing that **Galbanic acid** reduces the MIC of ethidium bromide, a known efflux pump substrate, and enhances its accumulation within bacterial cells.[1]



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